

Applications of Aminooxy-PEG1-propargyl in Drug Discovery: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Aminooxy-PEG1-propargyl	
Cat. No.:	B605430	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-propargyl is a heterobifunctional linker that is becoming increasingly valuable in the field of drug discovery, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This linker possesses two distinct reactive moieties: an aminooxy group and a propargyl group, connected by a single polyethylene glycol (PEG) unit. This unique structure allows for a sequential and controlled bioconjugation strategy.

The primary application of **Aminooxy-PEG1-propargyl** is in the site-specific conjugation of payloads to biomolecules. The aminooxy group reacts specifically with aldehyde or ketone groups to form a stable oxime bond.[1][2] These carbonyl groups can be introduced into antibodies, for example, by the mild oxidation of their carbohydrate domains.[3] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific attachment of a payload carrying an azide group.[1]

The integrated short PEG spacer enhances the solubility and stability of the resulting conjugate.[4] This application note will detail the properties of **Aminooxy-PEG1-propargyl**, provide a comparative analysis of its performance, and present detailed protocols for its use in the synthesis and evaluation of ADCs.



Data Presentation

Physicochemical Properties of Aminooxy-PEG1-

proparavl

Property	Value	Reference
Molecular Formula	C5H9NO2	[5][6]
Molecular Weight	115.13 g/mol	[1][5][6][7]
Purity	≥95% to 98%	[1][5][6][7][8]
Appearance	Liquid	[5]
Solubility	Water, DMSO, DMF	[1]

Comparative Performance of ADC Linkers

The choice of linker is critical to the efficacy and safety of an ADC. The following table provides a comparative overview of different linker technologies, including the oxime linkage formed by aminooxy groups.



Feature	Oxime Ligation	Maleimide-Thiol Chemistry	Non-cleavable Linker (e.g., Thioether)
Reaction Specificity	High (targets aldehydes/ketones)	Moderate (targets thiols)	High (targets specific amino acids)
Bond Stability in Plasma	High hydrolytic stability[2]	Susceptible to retro- Michael addition and thiol exchange	High stability[9]
Typical Drug-to- Antibody Ratio (DAR)	2-4	2-8	2-4[9]
In Vitro Cytotoxicity (IC50)	Payload-dependent (e.g., 1-50 ng/mL)	Payload-dependent (e.g., 1-10 ng/mL for cleavable)[9]	Payload-dependent (e.g., 10-50 ng/mL)[9]
Plasma Stability (% Intact ADC after 7 days)	>95% (estimated based on bond stability)	~85-90% for some cleavable linkers[9]	>95%[9]

Note: The presented data is representative and can vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on an Antibody via Glycan Oxidation

This protocol describes the site-specific generation of aldehyde groups on the carbohydrate chains of an antibody using mild periodate oxidation.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Sodium meta-periodate (NaIO₄)



- Propylene glycol
- Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
- Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)

Procedure:

- Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
- Cool the antibody solution to 4°C in the dark.
- Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1-5 mM.
- Incubate the reaction mixture in the dark at 4°C for 30 minutes.
- Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.
- Remove excess periodate and propylene glycol by buffer exchange into the Reaction Buffer using an SEC column.
- Determine the concentration of the oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of Aminooxy-PEG1-propargyl to an Oxidized Antibody (Oxime Ligation)

This protocol details the conjugation of the aminooxy linker to the generated aldehyde groups on the antibody.

Materials:

- Oxidized antibody from Protocol 1
- Aminooxy-PEG1-propargyl HCl salt
- Aniline (optional catalyst)



Reaction Buffer (pH 6.0-7.0)

Procedure:

- To the solution of the oxidized antibody, add a 10-20 fold molar excess of Aminooxy-PEG1propargyl.
- If using a catalyst, add aniline to a final concentration of 1-5 mM from a stock solution in DMSO.
- Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
- Purify the antibody-linker conjugate by SEC to remove excess linker and catalyst.
- Characterize the conjugate by methods such as SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol 3: Attachment of an Azide-Functionalized Payload (Click Chemistry)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the payload.

Materials:

- Antibody-linker conjugate from Protocol 2
- Azide-functionalized payload
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:



- To the antibody-linker conjugate solution (e.g., final concentration 10-50 μ M), add the azide-functionalized payload to a final concentration of 2-10 fold molar excess over the antibody.
- Prepare a catalyst premix: In a separate tube, combine CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 μ L of 20 mM CuSO₄ and 5.0 μ L of 50 mM THPTA). Let this stand for 1-2 minutes.
- Add the catalyst premix to the antibody-payload solution to a final concentration of 0.5-1 mM copper.
- Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
- Incubate the reaction at room temperature for 1-4 hours.
- Purify the final ADC using SEC to remove unreacted payload and catalyst components.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

Method using UV-Vis Spectroscopy:

- Measure the absorbance of the ADC sample at 280 nm and at the wavelength of maximum absorbance for the payload (λmax).
- Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
- The DAR is the molar ratio of the payload to the antibody.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.

Materials:



- Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
- Complete cell culture medium
- ADC, unconjugated antibody, and free payload
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
- Add the treatments to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
- Add MTT solution to each well and incubate for 2-4 hours.
- Add the solubilization buffer to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and plot a doseresponse curve to determine the IC50 value.

Visualizations

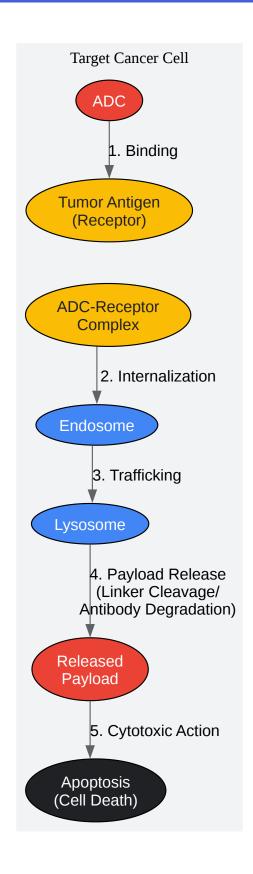




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Experimental workflow for ADC synthesis and evaluation.

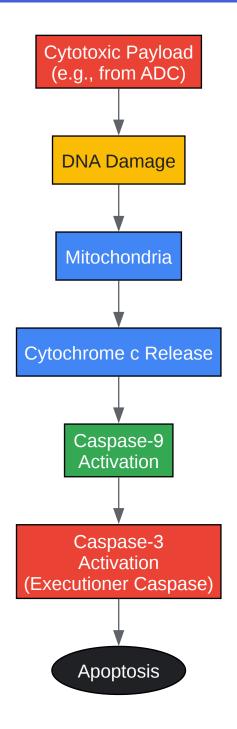




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Mechanism of action of an antibody-drug conjugate.





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Simplified caspase-3 mediated apoptosis pathway.

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